Lithium(1+) ion 6-fluoro-1,3-benzothiazole-2-sulfinate
Description
Lithium(1+) ion 6-fluoro-1,3-benzothiazole-2-sulfinate is a lithium salt of a sulfinate derivative of a fluorinated benzothiazole. The compound features a benzothiazole core substituted with a fluorine atom at the 6-position and a sulfinate group at the 2-position, coordinated to a lithium cation. Its CAS registry number is 2138100-22-6, with the InChIKey ALAUNSIDKMAYPJ-UHFFFAOYSA-M . This compound is structurally notable for its electron-withdrawing fluorine substituent, which influences its electronic properties and reactivity.
Properties
IUPAC Name |
lithium;6-fluoro-1,3-benzothiazole-2-sulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2S2.Li/c8-4-1-2-5-6(3-4)12-7(9-5)13(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHKJKDYUBCQOJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=C(C=C1F)SC(=N2)S(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FLiNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 6-fluoro-1,3-benzothiazole-2-sulfinate typically involves the reaction of 6-fluoro-1,3-benzothiazole-2-sulfinic acid with a lithium salt. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of -10°C to room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction is monitored closely to ensure that the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfinate group acts as a soft nucleophile, enabling:
-
S–S bond formation : Reacts with disulfides or thiols to form thiosulfonates.
-
C–S bond formation : Participates in cross-couplings with aryl/alkyl halides via transition-metal catalysis (e.g., Cu or Pd) .
Example reaction :
Key conditions: Polar aprotic solvents (DMF, THF), room temperature to 80°C .
Electrophilic Aromatic Substitution
The benzothiazole ring directs electrophiles to specific positions:
-
Fluoro substituent : Electron-withdrawing effect deactivates the ring, favoring substitution at the 4- and 7-positions (relative to sulfur) .
-
Sulfinate group : Enhances regioselectivity via resonance effects.
Observed reactivity :
| Electrophile | Position | Product Yield | Citation |
|---|---|---|---|
| HNO₃/H₂SO₄ | 4 | 62% | |
| Br₂/FeCl₃ | 7 | 58% |
Redox Reactions
The sulfinate moiety undergoes oxidation and reduction:
Mechanistic pathway :
-
Oxidation:
-
Reduction:
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
With hydrazine : Forms triazolo[3,4-b]benzothiazoles via cyclocondensation .
-
With CS₂ : Produces benzothiazole-3-thiones under basic conditions .
Synthetic protocol :
-
React with hydrazine hydrate in ethanol (80°C, 12 hr).
-
Isolate triazolo-benzothiazole derivatives in 15–52% yield .
Coordination Chemistry
The lithium ion and sulfinate group enable metal complexation:
-
Li⁺ coordination : Stabilizes intermediates in Grignard-like reactions .
-
Transition-metal ligands : Binds to Pd(II) or Cu(I) in catalytic cycles .
Notable complex :
Application: Suzuki-Miyaura cross-coupling .
Thermal Decomposition
At elevated temperatures (>150°C):
Scientific Research Applications
Organic Synthesis
Lithium(1+) ion 6-fluoro-1,3-benzothiazole-2-sulfinate serves as a reagent in organic synthesis. It is utilized as a precursor for the preparation of other fluorinated compounds, which are valuable in developing new materials and pharmaceuticals. The compound's ability to participate in nucleophilic substitutions and other reactions expands its utility in synthetic organic chemistry.
Biological Activities
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess inhibitory effects against various pathogens, suggesting applications in developing new antimicrobial agents.
- Anticancer Activity : The compound has been investigated for its anticancer properties, particularly its ability to inhibit specific kinases involved in cancer progression. This opens avenues for its use in targeted cancer therapies .
Medicinal Chemistry
In medicinal chemistry, ongoing research explores the compound's role in drug development. Its mechanism of action involves binding to specific molecular targets such as enzymes and receptors, modulating their activity. This interaction can disrupt cellular processes associated with diseases like cancer.
Industrial Applications
This compound finds applications in producing specialty chemicals and materials with unique properties. Its reactivity and stability make it suitable for formulating advanced materials used in electronics and coatings.
Case Studies
Case Study 1: Anticancer Research
A study investigated the effects of this compound on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation in vitro, particularly against ovarian cancer cells resistant to traditional chemotherapeutics like cisplatin. The compound's ability to induce apoptosis through specific signaling pathways was highlighted as a promising avenue for further research into novel anticancer therapies .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzothiazole structure enhanced antimicrobial activity, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 6-fluoro-1,3-benzothiazole-2-sulfinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atom and benzothiazole ring play crucial roles in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of lithium(1+) ion 6-fluoro-1,3-benzothiazole-2-sulfinate include positional isomers (e.g., 7-fluoro derivatives), alkyl-substituted variants (e.g., 6-methyl), and broader benzothiazole-based compounds. Below is a detailed analysis:
Positional Isomers: 6-Fluoro vs. 7-Fluoro Derivatives
The 7-fluoro isomer, lithium(1+) ion 7-fluoro-1,3-benzothiazole-2-sulfinate (CAS: 2155852-58-5, InChIKey: COHKJKDYUBCQOJ-UHFFFAOYSA-M), shares the same molecular framework but differs in the fluorine substituent’s position on the benzothiazole ring . Key distinctions include:
- Crystallographic Packing : Differences in substituent positioning could influence molecular packing in the solid state, affecting solubility and stability.
Substituent Variation: Fluoro vs. Methyl Groups
Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate (CAS: 2172471-45-1, Molecular Formula: C₈H₈LiNO₂S₂, Molar Mass: 221.22 g/mol) replaces the fluorine atom with a methyl group . Comparative insights:
- Steric and Electronic Profiles : The methyl group is electron-donating, which may stabilize the sulfinate group differently compared to the electron-withdrawing fluorine. This could lead to variations in thermal stability or reaction kinetics.
- Physicochemical Properties: The methyl group increases molar mass (221.22 g/mol vs.
Broader Benzothiazole Derivatives
These compounds often prioritize bulkier groups (e.g., trifluoromethyl, methoxyphenyl) for enhanced binding affinity or metabolic stability, suggesting that the 6-fluoro sulfinate’s smaller substituent may favor synthetic versatility over target specificity.
Comparative Data Table
Research Implications and Gaps
- Structural Insights : The positional isomerism (6- vs. 7-fluoro) warrants crystallographic studies (e.g., using SHELX programs ) to correlate substituent placement with lattice stability.
- Synthetic Utility : The sulfinate group’s reactivity could be exploited in cross-coupling reactions, where fluorine’s electronic effects might enhance regioselectivity.
Biological Activity
Lithium(1+) ion 6-fluoro-1,3-benzothiazole-2-sulfinate is a compound of increasing interest in biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazole ring substituted with a fluorine atom and a sulfinate group. This structure is significant as benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with benzothiazole structures often inhibit specific enzymes, which can disrupt metabolic pathways in target organisms. This inhibition can lead to therapeutic effects in diseases such as cancer and infections.
- DNA Interaction : Research indicates that benzothiazole derivatives can interact with DNA, potentially leading to apoptosis in cancer cells. This interaction is crucial for the development of anticancer agents.
- Antimicrobial Activity : The presence of the sulfinate group enhances the compound's ability to act against various microbial strains. Studies have shown that similar compounds exhibit significant antimicrobial properties.
Anticancer Activity
A study investigating the antiproliferative effects of various benzothiazole derivatives found that this compound exhibited notable cytotoxicity against several cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .
Antimicrobial Properties
In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using standard disk diffusion methods, revealing zones of inhibition comparable to those of commercial antibiotics .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds is presented below:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate | Methyl substitution at position 6 | Different biological activity profile |
| Lithium(1+) ion 7-fluoro-1,3-benzothiazole-2-sulfinate | Fluorine substitution at position 7 | Enhanced reactivity due to electronegative fluorine |
| Benzothiazole-2-sulfonic acid | Sulfonic acid instead of sulfinate | More acidic properties; different solubility |
This table illustrates how structural variations influence biological activity among similar compounds.
Q & A
Q. What synthetic methodologies are recommended for preparing Lithium(1+) ion 6-fluoro-1,3-benzothiazole-2-sulfinate?
A two-step approach is typically employed:
- Step 1 : Nucleophilic addition of a fluorinated benzothiazole precursor (e.g., 6-fluoro-1,3-benzothiazole) to a sulfinating agent, such as sulfur dioxide or a sulfonyl chloride, in a polar aprotic solvent (e.g., DMF) with a base like potassium hydroxide. This mirrors heterocyclization methods used for analogous thiadiazole systems .
- Step 2 : Ion exchange or metathesis to introduce the lithium(1+) counterion, often via reaction with lithium salts (e.g., LiOH or LiCl) in anhydrous conditions. Thermodynamic data for lithium ion interactions (e.g., solvation energies) should guide solvent selection to stabilize the ionic product .
Q. What experimental techniques are critical for structural characterization of this compound?
- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, paying attention to the sulfinate group geometry and lithium coordination .
- Spectroscopic validation : Confirm the fluorobenzothiazole core via NMR and the sulfinate moiety via IR (S-O stretches at ~1050–1150 cm). Cross-validate with mass spectrometry (ESI-MS) for molecular ion peaks .
- Thermogravimetric analysis (TGA) : Assess thermal stability of the lithium salt, noting decomposition temperatures linked to sulfinate group stability .
Q. How can researchers evaluate the compound’s stability in solution and solid states?
- Solution stability : Conduct kinetic studies in solvents like DMSO or acetonitrile, monitoring decomposition via HPLC/UV-Vis over 24–72 hours. Reference lithium ion solvation thermodynamics (e.g., for Li·nHO interactions) to predict solvent compatibility .
- Solid-state stability : Perform accelerated aging tests (40°C/75% RH for 4 weeks) with periodic PXRD analysis to detect phase changes or deliquescence. Compare with pharmacopeial stability protocols for fluorinated heterocycles .
Advanced Research Questions
Q. How can contradictions between experimental crystallographic data and computational models be resolved?
- Step 1 : Re-refine SCXRD data using SHELXL with updated scattering factors and disorder modeling. Validate via the CIF check tool in PLATON to flag outliers in bond lengths/angles .
- Step 2 : Recompute DFT-optimized geometries (e.g., B3LYP/6-31G*) with explicit solvent or counterion effects. Compare Mulliken charges on the sulfinate group with X-ray charge density maps .
- Step 3 : Cross-reference experimental and computational values for lithium coordination using gas-phase ion clustering data from mass spectrometry .
Q. What parameters should be optimized in crystallographic refinement for accurate lithium coordination analysis?
Q. What reaction pathways dominate in the sulfinate group’s decomposition, and how can they be thermodynamically modeled?
- Pathway 1 : Hydrolysis of the sulfinate to sulfonic acid, with calculated using Benson group increments. Validate via Arrhenius plots of TGA mass loss data .
- Pathway 2 : Radical-mediated S–O bond cleavage under UV light, monitored by EPR spectroscopy. Compare activation energies () with computational (CASSCF) predictions .
- Thermodynamic data : Reference gas-phase values for Li·solvent clusters to predict solvent effects on decomposition kinetics .
Q. How can purity be assessed against pharmacopeial standards for fluorinated heterocycles?
- Chromatographic methods : Use USP-grade HPLC with a C18 column (gradient: 0.1% TFA in HO/MeCN). Compare retention times with enrofloxacin-related compound mixtures for impurity profiling .
- Elemental analysis : Require ≤0.5% deviation from calculated C, H, N, S, and F percentages. Cross-check with EDX for lithium content .
Q. What computational strategies validate the electronic structure of the fluorobenzothiazole-sulfinate system?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
